molecular formula C27H32N2O6S B7704554 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B7704554
M. Wt: 512.6 g/mol
InChI Key: HWEXXYOOPHAGEA-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a phenylethylamine moiety, and methoxy-substituted phenyl rings, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6S/c1-20(22-10-12-23(33-2)13-11-22)28-27(30)19-29(17-16-21-8-6-5-7-9-21)36(31,32)24-14-15-25(34-3)26(18-24)35-4/h5-15,18,20H,16-17,19H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEXXYOOPHAGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-phenylethylamine to form the sulfonamide intermediate. This intermediate is then reacted with N-[1-(4-methoxyphenyl)ethyl]acetamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide or thiol derivatives.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenylethylamine moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(3,4-dimethylphenyl)acetamide
  • 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[1-(4-methoxyphenyl)ethyl]acetamide stands out due to its specific substitution pattern on the phenyl rings and the presence of both sulfonyl and acetamide groups

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